Pterosin A
Overview
Description
Pterosin A is a naturally occurring compound found predominantly in ferns. It belongs to the class of sesquiterpenoids, which are known for their diverse biological activities. This compound has garnered significant attention due to its potential therapeutic properties, including antidiabetic, antioxidant, and cytotoxic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pterosin A typically involves the cyclization of precursor molecules. One common method is the Diels-Alder reaction, which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids . Another method involves the use of carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, and alcohols as starting materials .
Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance in ferns. extraction from plant sources such as Hypolepis punctata and Pteridium aquilinum is a viable method. The extraction process involves the use of solvents like ethanol and subsequent purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Pterosin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and acids.
Reduction: Reduction reactions can convert this compound into alcohol derivatives.
Substitution: this compound can participate in substitution reactions, particularly with halogens and other electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Pterosin A has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in regulating blood glucose levels and reducing oxidative stress.
Industry: Potential use in developing bioinsecticides and other agricultural chemicals.
Mechanism of Action
Pterosin A exerts its effects through multiple mechanisms:
Antidiabetic Activity: Activates adenosine monophosphate-activated protein kinase, which plays a crucial role in regulating blood glucose homeostasis.
Antioxidant Activity: Reduces reactive oxygen species production and prevents cell death.
Cytotoxic Activity: Inhibits enzymes like β-site amyloid precursor protein cleaving enzyme 1 and cholinesterases, which are involved in the pathogenesis of Alzheimer’s disease.
Comparison with Similar Compounds
Pterosin A is unique among its class due to its specific biological activities. Similar compounds include:
Pterosin B: Known for its cytotoxic activity.
Pterosin C: Exhibits antioxidant properties.
Pterosin D: Studied for its potential antidiabetic effects.
This compound stands out due to its multifaceted therapeutic potential, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(2S)-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-3H-inden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-9-6-11-7-15(3,8-17)14(18)13(11)10(2)12(9)4-5-16/h6,16-17H,4-5,7-8H2,1-3H3/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZJLPDYMKPKGC-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1CCO)C)C(=O)C(C2)(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C(=C1CCO)C)C(=O)[C@](C2)(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60957329 | |
Record name | 6-(2-Hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60957329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35910-16-8 | |
Record name | (2S)-2,3-Dihydro-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-1H-inden-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35910-16-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pterosin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035910168 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(2-Hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60957329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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